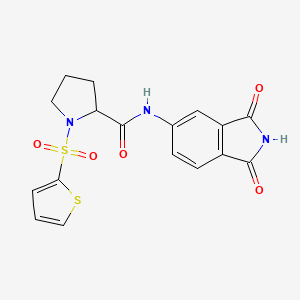

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S2/c21-15-11-6-5-10(9-12(11)16(22)19-15)18-17(23)13-3-1-7-20(13)27(24,25)14-4-2-8-26-14/h2,4-6,8-9,13H,1,3,7H2,(H,18,23)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQLTBZSUKEFDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Isoindoline Moiety: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative.

Introduction of the Thiophene Sulfonyl Group: This step might involve sulfonylation reactions using thiophene-2-sulfonyl chloride.

Formation of the Pyrrolidine Carboxamide: This can be synthesized through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

Purification: Techniques such as crystallization, chromatography, or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene moiety.

Reduction: Reduction reactions could target the carbonyl groups in the isoindoline ring.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

Catalysis: The compound might serve as a ligand in catalytic reactions.

Material Science: Potential use in the development of new materials with unique properties.

Biology and Medicine

Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

Biological Probes: Use in studying biological pathways and mechanisms.

Industry

Chemical Synthesis: Intermediate in the synthesis of more complex molecules.

Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide would depend on its specific biological target. Generally, such compounds might:

Bind to Enzymes: Inhibit or activate enzyme activity.

Interact with Receptors: Modulate receptor signaling pathways.

Affect Cellular Processes: Influence cell cycle, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below summarizes key structural differences and similarities with related compounds:

Key Observations:

- Substituent Impact on Yield : Compound 8d (58% yield) with a 4-fluorophenyl group demonstrates higher synthetic efficiency compared to 8c (44% yield), suggesting electron-withdrawing groups (e.g., fluorine) may stabilize intermediates .

- Structural Complexity : The terphenyl derivative exhibits extended conjugation, likely reducing solubility but improving crystallographic packing, whereas the target’s compact structure may favor bioavailability.

Spectroscopic and Analytical Data

- NMR Signatures :

- HRMS-TOF : All compounds show precise mass matches (e.g., 8c/8d Δ < 0.005 Da), confirming synthetic accuracy .

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article summarizes its biological activities, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an isoindole moiety, a thiophene sulfonyl group, and a pyrrolidine carboxamide. The presence of these functional groups contributes to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₃O₄S |

| Molecular Weight | 319.36 g/mol |

| CAS Number | Not specified |

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Cytokine Production : It modulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β, potentially making it useful in treating inflammatory diseases .

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, including solid tumors and blood-borne cancers . The isoindole-imide structure has been linked to anticancer properties by disrupting cancer cell signaling pathways.

- Antioxidant Properties : The compound may enhance the cellular defense against oxidative stress by modulating the Nrf2 signaling pathway, which is crucial for the expression of antioxidant proteins .

1. Cytokine Modulation

A study evaluated the effects of this compound on cytokine levels in vitro. Results showed a significant reduction in TNF-α and IL-6 levels in macrophage cultures treated with the compound compared to controls . This suggests its potential application in managing autoimmune diseases.

2. Anticancer Efficacy

In a recent investigation, the compound was tested against various cancer cell lines, including melanoma and breast cancer. The results indicated that it reduced cell viability significantly at concentrations as low as 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line .

3. Oxidative Stress Response

Another study focused on the compound's role in modulating oxidative stress responses. It was found to upregulate Nrf2 target genes in human cell lines exposed to oxidative stress, indicating its potential as a neuroprotective agent .

Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with functionalization of the isoindole-1,3-dione core followed by sulfonylation of the pyrrolidine-carboxamide moiety. Key steps include:

- Chalcone-derived intermediates (as in structurally similar terphenyl derivatives) for constructing the isoindole scaffold .

- Thiophene-2-sulfonyl chloride for sulfonylation under inert conditions (e.g., nitrogen atmosphere) to avoid hydrolysis.

- Chromatographic purification (e.g., silica gel column) and recrystallization to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (comparison to PubChem-deposited spectra for analogous compounds) .

Q. How can researchers confirm the molecular structure post-synthesis?

- X-ray crystallography : Resolve crystal structures to validate bond angles and stereochemistry, as demonstrated for related isoindole-terphenyl hybrids .

- Spectroscopic analysis :

Q. What experimental design strategies optimize yield and reproducibility?

Use Design of Experiments (DoE) to minimize trial-and-error:

- Factors : Temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of sulfonylation agents.

- Response surface methodology (RSM) : Identify optimal conditions (e.g., 60°C, 1.2 eq thiophene-2-sulfonyl chloride in DMF) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or pharmacological targets?

- Quantum chemical calculations : Use Gaussian or ORCA to model transition states in sulfonylation reactions. ICReDD’s reaction path search methods reduce experimental iterations by predicting activation energies .

- Molecular docking : Screen against targets like kinase domains (e.g., PDB 8US ligand analogs) to hypothesize binding modes. Focus on thiophene-sulfonyl interactions with hydrophobic pockets .

Q. How to resolve contradictions between in vitro bioactivity and in vivo efficacy?

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding. For analogs with poor solubility (<10 µM), employ surfactant-assisted formulations (e.g., 0.1% Tween-80) to enhance bioavailability .

- Structure-activity relationship (SAR) : Modify the pyrrolidine ring (e.g., fluorination at C2) to balance lipophilicity (LogP ~2.5) and solubility .

Q. What strategies address stability challenges during long-term storage?

Q. How to validate mechanistic hypotheses in heterogeneous catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.